molecular formula C13H22N4O2 B2934123 tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate CAS No. 1541127-24-5

tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Cat. No.: B2934123
CAS No.: 1541127-24-5
M. Wt: 266.345
InChI Key: ZLIXYGGGGQGNOV-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate ( 1541127-24-5) is a chemical compound with the molecular formula C13H22N4O2 and a molecular weight of 266.34 g/mol . This molecule features a piperidine ring that is substituted at the 3-position with a 3-methyl-1H-1,2,4-triazole group and protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a pivotal feature, making this compound a valuable building block (synthon) in synthetic and medicinal chemistry research. It is designed for use in organic synthesis and the development of novel molecules. Research Applications and Value This compound serves as a versatile intermediate in pharmaceutical research and development. The piperidine and 1,2,4-triazole motifs are privileged structures commonly found in biologically active molecules. The presence of the Boc group allows for facile deprotection under mild acidic conditions to generate the secondary amine, which can then be further functionalized. This makes the compound an essential precursor in the synthesis of more complex target molecules, such as potential drug candidates or specialized ligands . Furthermore, 1,2,4-triazole derivatives are of significant research interest due to their wide range of potential pharmacological activities. Related triazole-methylamine derivatives have been highlighted in recent scientific literature for their use in peptide labeling and as key components in the synthesis of compounds like Fuzuloparib . This underscores the broader research value of triazole-containing building blocks for creating molecules used in 19F NMR studies and the development of pharmaceutical agents. Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment using proper personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-9-14-11(16-15-9)10-6-5-7-17(8-10)12(18)19-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIXYGGGGQGNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules. Medicine: Industry: Use in the synthesis of materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes References
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate 2060042-20-6 C₁₃H₂₃N₅O₂ 281.35 Aminomethyl group at triazole 5-position Enhanced solubility; potential for covalent bonding or prodrug strategies
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate Not provided C₁₆H₂₂F₃N₅O₃S 409.44 Trifluoromethyl, thioether, hydroxy groups Likely improved metabolic stability and lipophilicity due to CF₃ and sulfur linkage
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Not provided C₁₁H₁₉N₅O₂ 253.30 Tetrazole ring replacing triazole Antidiabetic activity (IC₅₀ = 7.12 μM); acts as a carboxylic acid bioisostere
tert-Butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate 159792-68-4 C₁₂H₂₀N₄O₂ 252.31 1,2,3-triazole isomer Altered hydrogen-bonding capacity; potential for distinct target interactions
Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate 1705438-53-4 C₁₇H₂₆N₄O₃ 334.42 Oxadiazole ring with cyclopropyl substituent Oxadiazole enhances rigidity; cyclopropyl may improve pharmacokinetic properties

Key Comparative Insights

Triazole vs. Tetrazole Substitution :

  • The replacement of the 1,2,4-triazole with a tetrazole ring (as in ) introduces a bioisosteric carboxylic acid mimic, which is critical for antidiabetic activity. The methyl group in the target compound may reduce polarity compared to the tetrazole analog .

For example, 1,2,3-triazoles are less common in nature but may offer unique interaction profiles .

Functional Group Modifications: The aminomethyl-substituted analog (CAS 2060042-20-6) introduces a primary amine, which could improve aqueous solubility and enable conjugation strategies. This contrasts with the hydrophobic trifluoromethyl group in , which likely enhances membrane permeability .

Heterocycle Replacement: The oxadiazole-containing compound (CAS 1705438-53-4) replaces the triazole with a 1,2,4-oxadiazole, a heterocycle known for metabolic resistance and structural rigidity. The cyclopropyl substituent may further stabilize the molecule against enzymatic degradation .

Biological Activity

tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate (CAS No. 1541127-24-5) is a compound belonging to the triazole class of heterocyclic compounds. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and relevant research findings.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1541127-24-5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. In a study evaluating various triazole compounds, it was found that those with a piperidine moiety demonstrated enhanced activity against a range of bacterial strains. The presence of the triazole ring is believed to contribute to the inhibition of cell wall synthesis in bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into the structure-activity relationship (SAR) of triazole compounds revealed that those with specific substitutions on the triazole ring exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells . The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHT-2915.0

Anti-inflammatory Effects

Triazole compounds have also been implicated in anti-inflammatory activities. Studies suggest that they can inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a controlled study examining the effects of various triazole derivatives on cancer cell proliferation, this compound was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis as evidenced by increased caspase activity . This suggests its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several triazole derivatives highlighted that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial membrane integrity .

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